molecular formula C29H29NO3 B580976 Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate CAS No. 1245647-71-5

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate

Cat. No.: B580976
CAS No.: 1245647-71-5
M. Wt: 439.555
InChI Key: MXXUHBFHIYSEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate is a complex organic compound that features a unique structure combining a tert-butyl group, a benzyl group, and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate typically involves multi-step organic reactions. One common approach is to start with the indole core, which can be functionalized at various positions to introduce the tert-butyl and benzyl groups. The final step often involves esterification to introduce the methyl 2-oxoacetate group.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd).

    Substitution: Nucleophilic substitution reactions can occur, particularly at the benzyl and indole positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 with Pd/C as a catalyst.

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, influencing biological pathways. The tert-butyl and benzyl groups may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(1-(4-(tert-butyl)benzyl)-5-phenyl-1H-indol-3-yl)-2-oxoacetate
  • Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(p-tolyl)-1H-indol-3-yl)-2-oxoacetate

Uniqueness

Methyl 2-(1-(4-(tert-butyl)benzyl)-5-(m-tolyl)-1H-indol-3-yl)-2-oxoacetate is unique due to the specific positioning of the tert-butyl and m-tolyl groups, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

methyl 2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29NO3/c1-19-7-6-8-21(15-19)22-11-14-26-24(16-22)25(27(31)28(32)33-5)18-30(26)17-20-9-12-23(13-10-20)29(2,3)4/h6-16,18H,17H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXXUHBFHIYSEGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)OC)CC4=CC=C(C=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.